3-(Chlorosulfonyl)-4,5-difluorobenzoyl chloride
Description
3-(Chlorosulfonyl)-4,5-difluorobenzoyl chloride is a highly reactive aromatic compound characterized by a benzoyl chloride backbone substituted with a chlorosulfonyl group at the 3-position and fluorine atoms at the 4- and 5-positions. Its molecular formula is C₇H₂Cl₂F₂O₃S, with a molecular weight of 287.06 g/mol (inferred from structural analogs in and ). The compound’s reactivity stems from the electron-withdrawing effects of the chlorosulfonyl and fluorine groups, which activate the acyl chloride moiety for nucleophilic substitution or acylation reactions.
Properties
Molecular Formula |
C7H2Cl2F2O3S |
|---|---|
Molecular Weight |
275.06 g/mol |
IUPAC Name |
3-chlorosulfonyl-4,5-difluorobenzoyl chloride |
InChI |
InChI=1S/C7H2Cl2F2O3S/c8-7(12)3-1-4(10)6(11)5(2-3)15(9,13)14/h1-2H |
InChI Key |
OQPRULBSZJZVCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)S(=O)(=O)Cl)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chlorosulfonyl)-4,5-difluorobenzoyl chloride typically involves the chlorosulfonation of 4,5-difluorobenzoic acid. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the chlorosulfonating agent. The process involves the following steps:
Chlorosulfonation: 4,5-difluorobenzoic acid is treated with chlorosulfonic acid at a controlled temperature to introduce the chlorosulfonyl group.
Purification: The resulting product is purified through recrystallization or distillation to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of 3-(Chlorosulfonyl)-4,5-difluorobenzoyl chloride can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety. The use of microchannel reactors has been reported to enhance the efficiency of the chlorosulfonation process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chlorosulfonyl group in 3-(Chlorosulfonyl)-4,5-difluorobenzoyl chloride can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and sulfides, respectively.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous bases to yield 4,5-difluorobenzoic acid and sulfonic acid derivatives.
Oxidation and Reduction: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) solutions are used for hydrolysis reactions.
Major Products:
Sulfonamides: Formed from reactions with amines.
Sulfonates: Formed from reactions with alcohols.
Sulfides: Formed from reactions with thiols.
Scientific Research Applications
3-(Chlorosulfonyl)-4,5-difluorobenzoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups for further functionalization.
Medicine: It is used in the development of novel drugs and therapeutic agents, particularly in the synthesis of sulfonamide-based drugs.
Industry: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 3-(Chlorosulfonyl)-4,5-difluorobenzoyl chloride involves its electrophilic nature, which allows it to react with nucleophiles. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various chemical transformations and modifications of biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used .
Comparison with Similar Compounds
Substituent Effects and Reactivity
The table below compares key structural and chemical properties of 3-(Chlorosulfonyl)-4,5-difluorobenzoyl chloride with analogs:
Key Observations :
- Electron-Withdrawing Effects : The target compound’s 3-chlorosulfonyl and 4,5-difluoro substituents create a strong electron-deficient aromatic ring, enhancing the electrophilicity of the acyl chloride group compared to analogs lacking fluorine (e.g., 3-(Chlorosulfonyl)benzoyl chloride) .
- Steric vs. Electronic Effects : 3-Chloro-5-(trifluoromethyl)benzoyl chloride’s CF₃ group introduces steric hindrance, reducing its reactivity in acylation reactions compared to the target compound’s smaller substituents .
- Leaving Group Influence : 3-Chloro-2,4,5-trifluorobenzoyl fluoride’s acyl fluoride group hydrolyzes faster than acyl chlorides, making the target compound more stable under aqueous conditions but less reactive in fluoride-specific reactions .
Stability and Handling Considerations
- Hydrolysis Sensitivity: The target compound’s dual electron-withdrawing groups stabilize the acyl chloride against hydrolysis compared to non-fluorinated analogs like 3-(Chlorosulfonyl)benzoyl chloride. However, it remains moisture-sensitive, requiring anhydrous storage .
- Thermal Stability : Fluorine’s electronegativity may enhance thermal stability by delocalizing electron density, though direct data is absent in the evidence.
Biological Activity
3-(Chlorosulfonyl)-4,5-difluorobenzoyl chloride is an organic compound notable for its significant biological activity and versatility as a reagent in organic synthesis. Its molecular formula is with a molecular weight of 275.06 g/mol. The compound features a chlorosulfonyl group , two fluorine atoms, and a benzoyl chloride moiety , which contribute to its electrophilic properties and reactivity with various biomolecules.
The compound's reactivity is primarily attributed to the electrophilic nature of the chlorosulfonyl group, which allows it to participate in nucleophilic substitution reactions. This characteristic enables the modification of biomolecules such as proteins and peptides, facilitating the introduction of sulfonyl groups for further functionalization. The specific biological targets and pathways affected by 3-(Chlorosulfonyl)-4,5-difluorobenzoyl chloride depend on the nucleophiles involved in these reactions.
Biological Activity
Research indicates that 3-(Chlorosulfonyl)-4,5-difluorobenzoyl chloride exhibits significant biological activity, particularly in the following areas:
- Anticancer Activity : The compound has been studied for its potential in cancer therapy, particularly in modifying compounds that inhibit tumor-associated enzymes such as carbonic anhydrases (CAs). For instance, derivatives synthesized from this compound have shown inhibitory activity against CA IX and CA XII, which are implicated in tumor growth and metastasis .
- Antimicrobial Properties : The reactivity of 3-(Chlorosulfonyl)-4,5-difluorobenzoyl chloride allows it to form sulfonamides that can exhibit antimicrobial properties. This application is particularly relevant in the development of new antibiotics.
- Modification of Biomolecules : The compound is employed in the modification of various biomolecules to introduce functional groups that can enhance biological activity or alter pharmacokinetics.
Case Studies and Research Findings
-
Inhibition of Carbonic Anhydrases :
- A study evaluated the inhibitory effects of indoline-5-sulfonamide derivatives synthesized from 3-(Chlorosulfonyl)-4,5-difluorobenzoyl chloride against human carbonic anhydrases (hCA I, hCA II, hCA IX, and hCA XII). The most potent inhibitors showed K_I values as low as 41.3 nM against CA IX, demonstrating potential therapeutic applications in cancer treatment .
-
Antimicrobial Activity :
- Derivatives formed from this compound have been tested for their antimicrobial efficacy. The sulfonamide derivatives exhibited promising results against various bacterial strains, indicating their potential as new antimicrobial agents.
Synthesis and Industrial Applications
The synthesis of 3-(Chlorosulfonyl)-4,5-difluorobenzoyl chloride typically involves chlorosulfonation of 4,5-difluorobenzoic acid using chlorosulfonic acid under controlled conditions. This process can be scaled up using continuous flow reactors to improve yield and safety during production.
Comparative Analysis with Related Compounds
The following table summarizes structural comparisons with similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Chloro-5-(chlorosulfonyl)-2,4-difluorobenzoyl chloride | CHClFOS | Different substitution pattern on the benzene ring |
| 5-(Chlorosulfonyl)-2,4-difluorobenzoyl chloride | CHClFOS | Similar functional groups but different positioning |
| 4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoyl chloride | CHClFOS | Contains an additional fluorine atom |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
